Carbazidsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: In organic synthesis, carbazic acid is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biology: Hydrazinecarboxylic acid derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into carbazic acid and its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of hydrazine with carbon dioxide. This reaction typically occurs under controlled conditions to ensure the formation of carbazic acid without significant side reactions. Another method involves the reaction of hydrazine with chloroformates, which also yields carbazic acid under appropriate conditions .
Industrial Production Methods
Industrial production of carbazic acid often involves the use of hydrazine and carbon dioxide as starting materials. The reaction is carried out in a controlled environment to maximize yield and purity. The process may involve the use of catalysts and specific reaction conditions, such as temperature and pressure, to optimize the production of carbazic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both the carboxyl and hydrazine groups, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Hydrazinecarboxylic acid can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions, depending on the desired products.
Reduction: Reduction of carbazic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require specific solvents and temperatures to proceed efficiently.
Substitution: Substitution reactions involving carbazic acid can occur at either the carboxyl or hydrazine groups.
Major Products Formed
The major products formed from the reactions of carbazic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce hydrazides or amines .
Wirkmechanismus
The mechanism of action of carbazic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, carbazic acid can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt normal cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxylic acid can be compared to other similar compounds, such as:
Carbamic acid: Both compounds contain a carboxyl group, but carbamic acid has an amine group instead of a hydrazine group. This difference in functional groups leads to distinct chemical properties and reactivity.
Urea: Urea contains two amine groups attached to a carbonyl group, whereas carbazic acid has a hydrazine group and a carboxyl group. This structural difference results in different chemical behaviors and applications.
Hydrazinecarboxylic acid derivatives: Various derivatives of carbazic acid, such as alkyl or aryl-substituted carbazic acids, exhibit unique properties and reactivity compared to the parent compound.
These comparisons highlight the unique features of carbazic acid, such as its dual functional groups and versatile reactivity, which make it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
hydrazinecarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-3-1(4)5/h3H,2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIUPIRUAQMTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197037 | |
Record name | Carbazic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.055 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-31-8 | |
Record name | Hydrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbazic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.